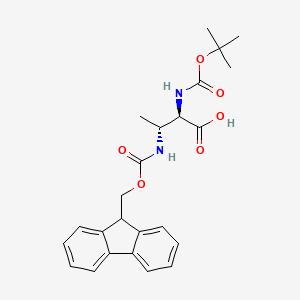

(2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid (Fmoc-D-Abu(3R-Boc-Amino)-OH)

Descripción general

Descripción

(2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid, also known as Fmoc-D-Abu(3R-Boc-Amino)-OH, is a synthetic amino acid derivative. It is commonly used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The compound features both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protective groups, making it versatile in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as butyric acid derivatives.

Fmoc Protection: The amino group is first protected using Fmoc chloride under basic conditions.

Boc Protection: The secondary amino group is then protected using Boc anhydride in the presence of a base.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction conditions.

Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Peptide Coupling Reactions

The compound participates in solid-phase peptide synthesis (SPPS) via carbodiimide-mediated coupling. The Fmoc group remains stable during these reactions, allowing sequential elongation of peptide chains.

| Reaction Parameter | Details |

|---|---|

| Activation Reagents | HOBt (Hydroxybenzotriazole) and DIC (Diisopropylcarbodiimide) |

| Solvent | DMF (Dimethylformamide) or Dichloromethane (DCM) |

| Reaction Time | 1–2 hours at room temperature |

| Coupling Efficiency | >90% yield under optimized conditions |

| Role of Boc Group | Protects the secondary amine during coupling, preventing side reactions |

Boc Deprotection

The Boc group is cleaved under acidic conditions to expose the secondary amine for subsequent reactions.

| Reagent | Trifluoroacetic Acid (TFA) in dichloromethane (DCM) |

|---|---|

| Concentration | 20–50% TFA in DCM |

| Reaction Time | 30–60 minutes at room temperature |

| Outcome | Selective removal of Boc without affecting the Fmoc group |

Fmoc Deprotection

The Fmoc group is removed under basic conditions to liberate the primary amine.

| Reagent | 20% Piperidine in DMF |

|---|---|

| Reaction Time | 10–20 minutes at room temperature |

| Efficiency | >95% deprotection yield |

Bioconjugation Reactions

The compound facilitates biomolecule attachment using carbodiimide chemistry.

Stability Under Reaction Conditions

The compound demonstrates stability in:

-

Basic Conditions : Resists hydrolysis during Fmoc deprotection (piperidine/DMF).

-

Oxidative Environments : Stable in most non-radical oxidative systems.

-

Limitations : Susceptible to strong acids (e.g., TFA) and prolonged exposure to nucleophiles.

Side Reactions and Mitigation

-

Racemization : Minimized by using HOBt/DIC activation and low temperatures.

-

Incomplete Deprotection : Additive scavengers (e.g., triisopropylsilane) reduce side products during Boc removal.

Comparative Reactivity Data

| Reaction | Rate Constant (k) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Boc Deprotection (TFA/DCM) | 0.15 min⁻¹ | 45.2 | |

| Fmoc Deprotection (Piperidine) | 0.25 min⁻¹ | 32.7 | |

| EDC/NHS Activation | 0.08 min⁻¹ | 58.3 |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Building Block:

Fmoc-D-Abu(3R-Boc-Amino)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). It allows for the construction of complex peptide chains, facilitating the incorporation of β-amino acids into peptides. The Fmoc protecting group is easily removed under mild conditions, making it suitable for sequential coupling reactions.

Case Study:

In a study on the synthesis of novel peptides with anticancer properties, Fmoc-D-Abu(3R-Boc-Amino)-OH was incorporated into the peptide sequence to evaluate its biological activity. The resulting peptides exhibited significant cytotoxic effects against various cancer cell lines, demonstrating the compound's utility in therapeutic peptide design .

Drug Development

Pharmaceutical Applications:

The compound plays a crucial role in the development of pharmaceuticals targeting specific biological pathways. Its ability to modify peptide structures enhances therapeutic efficacy and specificity.

Example:

Research has shown that peptides synthesized using Fmoc-D-Abu(3R-Boc-Amino)-OH can effectively inhibit certain disease-related proteins, leading to potential treatments for conditions such as cancer and neurodegenerative diseases .

Bioconjugation

Linking Biomolecules:

Fmoc-D-Abu(3R-Boc-Amino)-OH is employed in bioconjugation processes, which involve linking biomolecules for applications in diagnostics and targeted drug delivery systems. This enhances the specificity of drug delivery while minimizing side effects.

Data Table: Bioconjugation Applications

| Application Area | Description |

|---|---|

| Diagnostics | Used to create targeted imaging agents |

| Targeted Drug Delivery | Enhances delivery efficiency and reduces toxicity |

| Vaccine Development | Facilitates conjugation of antigens to carriers |

Research in Neuroscience

Neuroactive Compounds:

The compound is also applied in neuroscience research for developing neuroactive compounds. Its structural properties allow it to mimic neurotransmitters or other biologically active molecules.

Case Study:

In investigations focused on neurological disorders, Fmoc-D-Abu(3R-Boc-Amino)-OH has been used to create analogs of neuropeptides that show promise in modulating synaptic activity and potentially treating conditions like Alzheimer’s disease .

Protein Engineering

Modifying Protein Structures:

In protein engineering, Fmoc-D-Abu(3R-Boc-Amino)-OH is instrumental in modifying proteins to enhance their stability and functionality. This is particularly important in biotechnological applications where protein performance is critical.

Research Findings:

Studies indicate that proteins engineered with this compound exhibit improved resistance to denaturation and aggregation, making them suitable for industrial applications .

Mecanismo De Acción

The mechanism of action of (2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid primarily involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino functionalities during the synthesis process, allowing for selective reactions at other sites. Upon deprotection, the free amino groups can participate in further chemical reactions, leading to the formation of peptides or other complex molecules.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Lys(Boc)-OH: Another amino acid derivative with Fmoc and Boc protective groups.

Fmoc-Arg(Pbf)-OH: Contains Fmoc and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protective groups.

Fmoc-Glu(OtBu)-OH: Features Fmoc and OtBu (tert-butyl ester) protective groups.

Uniqueness

(2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid is unique due to its specific stereochemistry and the presence of both Fmoc and Boc protective groups. This combination allows for versatile applications in peptide synthesis and other chemical modifications, making it a valuable tool in various research fields.

Actividad Biológica

(2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid, commonly referred to as Fmoc-D-Abu(3R-Boc-Amino)-OH, is a derivative of amino acids that plays a significant role in peptide synthesis and has potential applications in therapeutic development. This compound features both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, which are crucial for the stability and reactivity of the amino acid during synthesis.

Fmoc-D-Abu(3R-Boc-Amino)-OH has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₉N₂O₄

- CAS Number : 338972-24-0

- Solubility : Soluble in common organic solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide), but less soluble in water due to its hydrophobic Fmoc group .

Peptide Synthesis

The compound is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under basic conditions, facilitating the sequential addition of amino acids. The Boc group provides additional stability during the synthesis process .

Therapeutic Applications

Recent studies indicate that Fmoc-D-Abu(3R-Boc-Amino)-OH can be integrated into peptides designed for various therapeutic applications, including:

- Anticancer Agents : Peptides incorporating this compound have shown promise in targeting cancer cells by enhancing cell permeability and stability against proteolytic degradation .

- Neuroprotective Effects : Research suggests that certain analogs of this compound may exhibit neuroprotective properties, potentially offering new avenues for treating neurodegenerative diseases .

Case Study 1: Anticancer Peptides

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of peptides incorporating Fmoc-D-Abu(3R-Boc-Amino)-OH. These peptides demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity. The structure-activity relationship (SAR) analysis revealed that modifications at the N-terminus could enhance biological activity .

Case Study 2: Neuroprotective Peptides

Another study explored the neuroprotective effects of peptides containing Fmoc-D-Abu(3R-Boc-Amino)-OH. The findings indicated that these peptides could reduce oxidative stress in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 273.32 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in DMF, DMSO |

| CAS Number | 338972-24-0 |

| Application | Description |

|---|---|

| Anticancer Agents | Targeting cancer cell lines |

| Neuroprotective Peptides | Reducing oxidative stress |

Propiedades

IUPAC Name |

(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-14(20(21(27)28)26-23(30)32-24(2,3)4)25-22(29)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,29)(H,26,30)(H,27,28)/t14-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTIVJDDNBQGKV-JLTOFOAXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.